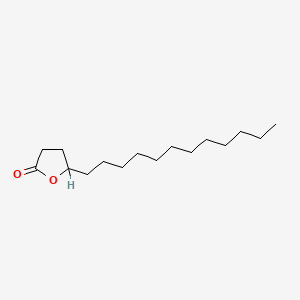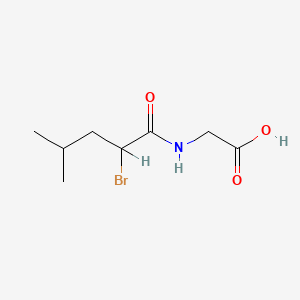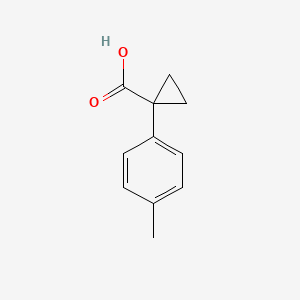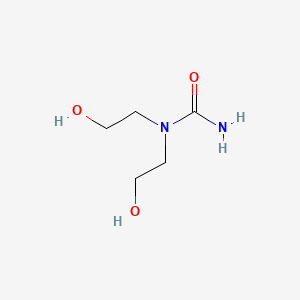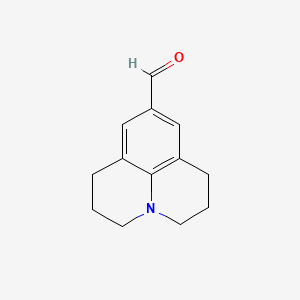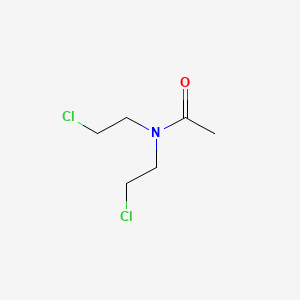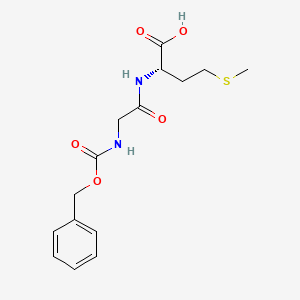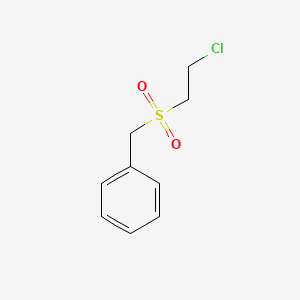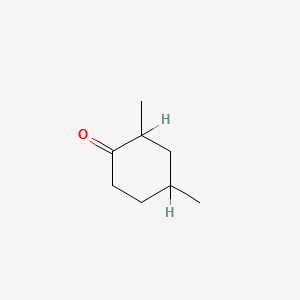
2,4-Dimethylcyclohexanone
概要
説明
2,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclohexane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
科学的研究の応用
2,4-Dimethylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Safety and Hazards
将来の方向性
While specific future directions for “2,4-Dimethylcyclohexanone” were not found, the field of controlled drug delivery systems, which often utilize organic compounds, is rapidly evolving. There is ongoing research into the development of smart and stimuli-responsive delivery systems using intelligent biomaterials .
生化学分析
Biochemical Properties
They can act as electrophiles in nucleophilic addition reactions, which are common in biochemistry
Cellular Effects
The cellular effects of 2,4-Dimethylcyclohexanone are not well-documented. Ketones can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Ketones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
It is known that ketones can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters and binding proteins .
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells, and this localization can affect their activity or function .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the hydrogenation of 2,4-dimethylphenol using a Raney nickel catalyst under high pressure and temperature conditions. The resulting mixture of 2,4-dimethylcyclohexanols is then oxidized using chromic acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation and subsequent oxidation processes. The use of microbial resolution techniques has also been explored to obtain optically pure forms of the compound .
化学反応の分析
Types of Reactions: 2,4-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield 2,4-dimethylcyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: this compound can be converted to 2,4-dimethylcyclohexanoic acid.
Reduction: The major product is 2,4-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives are formed depending on the reagents used.
作用機序
The mechanism of action of 2,4-dimethylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction is crucial in many of its chemical transformations and applications .
類似化合物との比較
Cyclohexanone: The parent compound, differing by the absence of methyl groups.
2,6-Dimethylcyclohexanone: Another isomer with methyl groups at the 2nd and 6th positions.
Methylcyclohexanone: Compounds with a single methyl group substituted at various positions.
Uniqueness: 2,4-Dimethylcyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups at the 2nd and 4th positions provides steric and electronic effects that differentiate it from other cyclohexanone derivatives .
特性
IUPAC Name |
2,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWILKIQCGDTBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041364 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-55-2 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX8B1K846B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dimethylcyclohexanone in the context of cycloheximide research?
A1: this compound serves as a crucial starting material in the synthesis of cycloheximide and its analogs [, , ]. These compounds, particularly cycloheximide, are known for their biological activity and have been extensively studied for their potential antifungal and insecticidal properties. Understanding the chemistry of this compound is essential for optimizing the synthesis and exploring structure-activity relationships of cycloheximide derivatives.
Q2: The provided research mentions isomers of this compound. Why is the stereochemistry of this compound important in cycloheximide synthesis?
A2: The stereochemistry of this compound plays a critical role in determining the stereochemistry of the final cycloheximide derivative [, ]. Different stereoisomers of cycloheximide can exhibit varying biological activities. For example, the research highlights the formation of α-epi-isocycloheximide and mentions the synthesis of "DL-gem-cycloheximide" as a mixture of stereoisomers []. Controlling the stereochemistry during synthesis is crucial for obtaining the desired isomer with specific biological properties.
Q3: How can the degradation products of cycloheximide be analyzed, and why is this important?
A3: The research by Behforouz et al. [] describes a method for determining cycloheximide and its degradation products, including this compound. This method relies on the differential reactivity of the carbonyl groups present in these compounds. Understanding the degradation pathways and being able to quantify the degradation products is important for assessing the stability of cycloheximide formulations and ensuring its efficacy over time.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


